molecular formula C8H4Br2N2 B099038 3,7-Dibromo-1,5-naphthyridine CAS No. 17965-72-9

3,7-Dibromo-1,5-naphthyridine

Cat. No. B099038
CAS RN: 17965-72-9
M. Wt: 287.94 g/mol
InChI Key: BHEMSCKUFBIJTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored in various studies. For instance, the synthesis of 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas, which are inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), involves a multi-step process. This includes alkylation, debenzylation, amination, and selective cleavage of the 7-N-acetamide . Another study reports the unexpected synthesis of novel 2,7-naphthyridine derivatives through different ring-closing mechanisms, starting from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile and benzylamine . Additionally, a facile two-step synthesis of the 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine system has been described, which involves the condensation of mono- and bicyclic-4-piperidinones with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been studied using various techniques. For example, the X-ray structure of certain naphthyridine derivatives reveals that in the solid state, these compounds exist in the "diamino" tautomers with the N–H proton of the amido groups pointing towards the naphthyridine nitrogen . Another study on 4,8-substituted 1,5-naphthyridines has shown that these compounds crystallize in the monoclinic crystal system and exhibit different space groups .

Chemical Reactions Analysis

Naphthyridine derivatives exhibit interesting chemical behaviors such as tautomerism, which has been studied by NMR in solution and in the solid state . The study of 2,7-naphthyridine derivatives has shown that they can display phosphorescence, thermally activated delayed fluorescence, and high contrast solid-state acidochromism due to their special chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been extensively characterized. The 3-(3,5-dimethoxyphenyl) derivatives are reported to be low nanomolar inhibitors of FGFR and VEGFR, with high selectivity over other kinases . The 4,8-substituted 1,5-naphthyridines are thermally robust and exhibit blue fluorescence in both dilute solution and the solid state. They have suitable electron affinities and ionization potentials for use as electron-transport materials and hole-injecting/hole-transport materials, respectively, which could be beneficial for the development of high-efficiency OLEDs . The crystal structures of proton-transfer complexes formed between 5,7-dimethyl-1,8-naphthyridine-2-amine and various carboxylic acids have been analyzed, revealing the importance of N–H⋯O and O–H⋯O hydrogen bonds in the formation of 3D framework structures .

Scientific Research Applications

Organic Semiconductor Materials

  • Synthesis and Characterization : 4,8-Substituted 1,5-naphthyridines, closely related to 3,7-Dibromo-1,5-naphthyridine, have been synthesized and characterized. These compounds demonstrate high thermal robustness and emit blue fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) (Wang et al., 2012).

Synthetic Tools and Applications in Chemistry

  • Synthesis and Reactivity : Fused 1,5-naphthyridines, including those related to 3,7-Dibromo-1,5-naphthyridine, are used in synthetic organic chemistry. They also play a significant role in medicinal chemistry due to their wide range of biological activities (Masdeu et al., 2020).

Bridging Ligands and Metal Complexes

  • Ligand Design for Metal Complexes : 1,5-Naphthyridine, a compound similar to 3,7-Dibromo-1,5-naphthyridine, has been used to develop new ligands for metal complexes. These ligands are effective in creating heteroleptic mono- and dinuclear Ru(II) complexes (Singh & Thummel, 2009).

Photophysical Properties and Applications

  • Photooxidation and Triplet-Triplet Annihilation : Naphthalenediimide derivatives, related to 3,7-Dibromo-1,5-naphthyridine, have been studied for their unique photophysical properties. They have potential applications in photooxidation processes and triplet-triplet annihilation upconversions (Guo et al., 2012).

Solar Cell Applications

  • Polymer-Sensitized Solar Cells : The synthesis of Poly[1,5-naphthyridine-(3-hexylthiophene)], which is structurally related to 3,7-Dibromo-1,5-naphthyridine, has been used in the development of polymer-sensitized solar cells, showcasing its potential in renewable energy technologies (Siddiqui et al., 2017).

Safety And Hazards

While specific safety and hazard information for 3,7-Dibromo-1,5-naphthyridine is not available, general precautions should be taken while handling this compound, such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

3,7-dibromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-7-8(12-3-5)2-6(10)4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEMSCKUFBIJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361244
Record name 3,7-dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibromo-1,5-naphthyridine

CAS RN

17965-72-9
Record name 3,7-Dibromo-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WW Paudler, TJ Kress - The Journal of Organic Chemistry, 1968 - ACS Publications
The bromination and amination of the l, X-naphthyridines are reported. The bromination of 1, 5-naphthyridine gave the 3-bromo-and the 3, 7-dibromo-1, 5-naphthyridine. The 3-bromo-, 8…
Number of citations: 64 pubs.acs.org
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
AC Plasz - 1970 - search.proquest.com
THE CHEMISTRY OF THE 1,5-NAPyrrg. Page 1 71-8595 PlusZ, Andrew Carl, 1913- * " - - - - J THE CHEMISTRY OF THE 1,5-NAPyrrg. University of Kentucky kkS 1970 9henistry, …
Number of citations: 2 search.proquest.com
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary The compounds described in this chapter have for the most part either one oxygen-containing ring and one nitrogen-containing ring or two nitrogen containing rings…
Number of citations: 2 www.sciencedirect.com
DJ Brown - 2022 - John Wiley & Sons, Inc.
Number of citations: 11

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